molecular formula C9H13F2NO2 B8174596 (2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)methanone

(2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B8174596
M. Wt: 205.20 g/mol
InChI Key: WGPGCFHVUHXXAS-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a difluorocyclopropyl group and a hydroxypiperidinyl group attached to a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Difluorocyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a difluorocarbene source under controlled conditions.

    Attachment of the Hydroxypiperidinyl Group: The hydroxypiperidinyl moiety can be introduced via nucleophilic substitution or addition reactions, depending on the availability of reactive intermediates.

    Coupling to Form the Final Compound: The final step involves coupling the difluorocyclopropyl and hydroxypiperidinyl groups to the methanone backbone, often using a coupling reagent such as a carbodiimide or a phosphonium salt.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The hydroxyl group in the piperidinyl moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the methanone backbone can be reduced to form alcohols or other reduced derivatives.

    Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study the interactions of difluorocyclopropyl and hydroxypiperidinyl groups with biological macromolecules.

    Industrial Chemistry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluorocyclopropyl group can enhance binding affinity and selectivity, while the hydroxypiperidinyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    (2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)ethanone: Similar structure but with an ethanone backbone.

    (2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)propanone: Similar structure but with a propanone backbone.

Uniqueness: (2,2-Difluorocyclopropyl)(4-hydroxypiperidin-1-yl)methanone is unique due to its specific combination of a difluorocyclopropyl group and a hydroxypiperidinyl group attached to a methanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,2-difluorocyclopropyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c10-9(11)5-7(9)8(14)12-3-1-6(13)2-4-12/h6-7,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPGCFHVUHXXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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